molecular formula C9H10N2O B595759 1-(1H-Indazol-6-yl)ethanol CAS No. 181820-44-0

1-(1H-Indazol-6-yl)ethanol

Cat. No. B595759
M. Wt: 162.192
InChI Key: KZEDKZAFQMMHBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Indazol-6-yl)ethanol is a compound that contains an indazole core, which is a bicyclic molecule consisting of a benzene ring fused to a pyrazole ring . It has the molecular formula C9H10N2O .


Molecular Structure Analysis

The molecular structure of 1-(1H-Indazol-6-yl)ethanol consists of a nine-membered carbon chain with two nitrogen atoms and one oxygen atom . The indazole core is a bicyclic structure made up of a benzene ring fused to a pyrazole ring .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(1H-Indazol-6-yl)ethanol are not detailed in the retrieved papers, indazole-containing compounds are known to participate in a variety of chemical reactions due to their heterocyclic nature .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(1H-Indazol-6-yl)ethanol, such as its melting point, boiling point, and density, are not explicitly mentioned in the retrieved papers .

Safety And Hazards

The safety and hazards associated with 1-(1H-Indazol-6-yl)ethanol are not explicitly mentioned in the retrieved papers .

Future Directions

Indazole-containing compounds, including 1-(1H-Indazol-6-yl)ethanol, continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on further exploring the biological activities of these compounds and developing more efficient synthesis methods .

properties

IUPAC Name

1-(1H-indazol-6-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6(12)7-2-3-8-5-10-11-9(8)4-7/h2-6,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEDKZAFQMMHBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70738969
Record name 1-(1H-Indazol-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-Indazol-6-yl)ethanol

CAS RN

181820-44-0
Record name 1-(1H-Indazol-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1H-indazole-6-carbaldehyde (200 mg, 1.37 mmol) in THF (7 mL) at −78° C. was added methyl magnesium bromide (1.4 mL, 4.11 mmol) dropwise under argon. The solution was warmed to rt and quenched with saturated ammonium chloride (2 mL). The mixture was extracted into ethyl acetate (3×10 mL), dried over MgSO4 and concentrated. The yellow oil was purified by silica gel chromatography (EtOAc/Hex 4:1) to yield the title compound as a clear oil (135 mg, 60%). 1H NMR (400 MHz, CDCl3) δ 8.07 (s, 1H), 7.76 (s, 1H), 7.50-7.47 (m, 2H), 5.05 (q, 1H, J=7.4 Hz), 1.57 (d, 3H, J=7.2 Hz); MS ESI [M+H]+, calcd for [C9H10N2O+H]+ 163.1; found m/z 163.0.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
60%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.